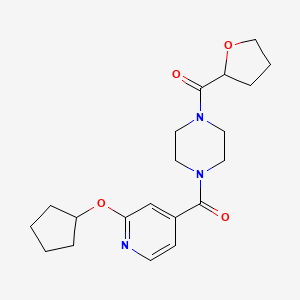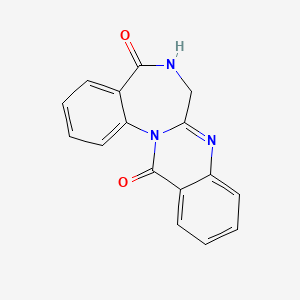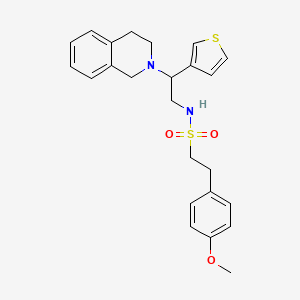
3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 195.65 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid hydrochloride . Its InChI code is 1S/C7H13NO3.ClH/c1-8-7(6(9)10)3-5(4-7)11-2;/h5,8H,3-4H2,1-2H3,(H,9,10);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 195.65 .Scientific Research Applications
Synthesis and Characterization
Researchers have developed various synthetic pathways and characterization techniques for compounds similar to 3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid hydrochloride. For instance, esters and N-methylamides of related acids have been synthesized to study their analogs to fungicidal antibiotics known as strobilurins (Zakharychev, Golubtsova, & Kovalenko, 1999). Additionally, studies on polyamic acid esters derived from cyclobutane tetracarboxylic dianhydride highlight their application in photosensitivity and thermal stability research (Choi, Kwon, & Yi, 2006).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of cyclobutane, including compounds structurally related to 3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid hydrochloride, have been explored for various pharmacological activities. For example, 1-Aryl-1H-pyrazole-5-acetic acids have shown strong anti-inflammatory and analgesic activities in preclinical models (Menozzi et al., 1994).
Material Science and Polymer Research
In material science, the synthesis of negative-type photosensitive polyimides using cyclobutane-1,2,3,4-tetracarboxylic dianhydride has been documented, showcasing potential applications in electronics and coatings due to their planarity, transmittance, and thermal stability (Choi, Kim, Choi, & Yi, 2005).
Chemical Synthesis Techniques
Efficient chemical synthesis techniques involving cyclobutane derivatives have been developed, such as a convenient method to convert carboxylic acids to N-methoxy-N-methylamides, demonstrating the versatility of these compounds in organic synthesis (Sibi, Stessman, Schultz, Christensen, Lu, & Marvin, 1995).
Safety and Hazards
properties
IUPAC Name |
3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8-7(6(9)10)3-5(4-7)11-2;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEDBGMZKIWOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC(C1)OC)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2173998-92-8 |
Source


|
| Record name | 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol](/img/structure/B2827655.png)

![3-[(2S,4S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-Dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2827659.png)
![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827661.png)


![4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2827668.png)
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2827669.png)

![2-(4-butoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827671.png)



![4-{[2-[(2-chlorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2827678.png)